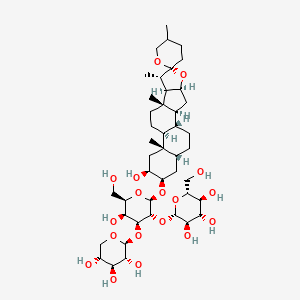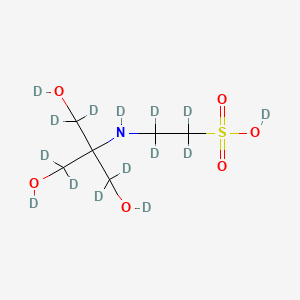
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 is a zwitterionic buffering agent commonly used in biochemistry and molecular biology. It is part of the Tris family of buffers and has a pKa that is right at physiological pH (7.4) at 25°C, giving it a useful pH range of 6.8 – 8.2 . This compound is particularly valuable for its ability to maintain stable pH levels in various biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 can be synthesized from 1-bromo-2-chloroethane and tris(hydroxymethyl)aminomethane . The synthesis involves the reaction of these starting materials under controlled conditions to yield the desired product. The compound can be crystallized from hot ethanol containing a little water to achieve high purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The product is then purified through crystallization and other purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 has a wide range of scientific research applications:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: The compound is used in protein assays, micellar electrokinetic chromatography, and as a component of Test Yolk Buffer medium.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizing agent for biological samples.
Industry: The compound is used in the manufacturing of detergents and as a chelating agent for metal ions.
Mécanisme D'action
The mechanism by which n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 exerts its effects involves its ability to act as a buffering agent. It can regulate the pH of solutions by accepting or donating protons, thereby maintaining a stable pH environment. The compound can also form complexes with metal ions, influencing their reactivity and stability . Additionally, it can affect the kinetics of restriction enzymes and influence mRNA expression and embryo development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)aminomethane: Another member of the Tris family of buffers, commonly used in biochemical applications.
HEPES: A buffering agent with a similar pKa range, used in cell culture and molecular biology.
Uniqueness
This compound is unique due to its specific pKa value and buffering range, making it particularly suitable for applications requiring precise pH control at physiological conditions. Its ability to form stable complexes with metal ions and influence enzyme kinetics further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C6H15NO6S |
|---|---|
Poids moléculaire |
244.35 g/mol |
Nom IUPAC |
deuterio 1,1,2,2-tetradeuterio-2-[deuterio-[1,1,3,3-tetradeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-yl]amino]ethanesulfonate |
InChI |
InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13)/i1D2,2D2,3D2,4D2,5D2,8D,9D,10D/hD2 |
Clé InChI |
JOCBASBOOFNAJA-YQQZWFDQSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O[2H])N([2H])C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H] |
SMILES canonique |
C(CS(=O)(=O)O)NC(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


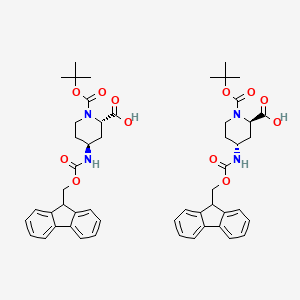
![2,3-Epoxy-1,1,4,12-tetramethylperhydro-7,8a-ethanobenz[f]azulene-4,9,10,10a,12-pentol](/img/structure/B12297063.png)
![6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride](/img/structure/B12297089.png)
![(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B12297106.png)

![1,3-bis[2-[8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea](/img/structure/B12297117.png)
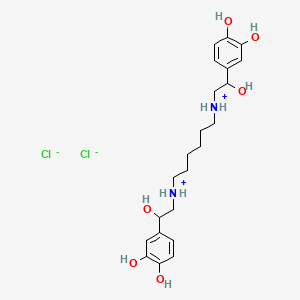
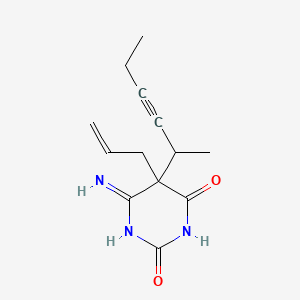
![nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12297134.png)
![(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B12297139.png)
![[2r,(-)]-2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo[2,3-b]quinolinium](/img/structure/B12297147.png)
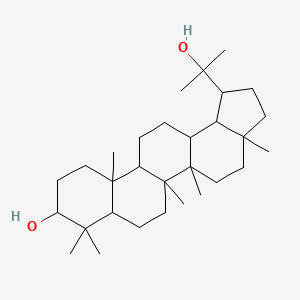
![Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12297159.png)
